2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-16(20,8-11-5-6-22-9-11)10-18-15(19)13-7-12(21-2)3-4-14(13)17/h3-7,9,20H,8,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLYVXYCRZVQKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=C(C=CC(=C2)OC)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-5-methoxybenzamide is a compound with potential biological activities due to its unique structural features, including a bromine atom, hydroxyl group, and methoxybenzamide moiety. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 384.3 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈BrNO₃S |
| Molecular Weight | 384.3 g/mol |
| CAS Number | 2097872-83-6 |
Antiproliferative Effects
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of benzamide compounds have shown selective activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 1.2 to 5.3 µM for certain derivatives . While specific data on the antiproliferative effects of this compound is limited, its structural similarities suggest potential efficacy in inhibiting tumor cell growth.
The mechanisms through which benzamide derivatives exert their biological effects often involve the inhibition of key cellular pathways. For example, some compounds have been shown to inhibit enzymes involved in cell proliferation and survival, such as inosine monophosphate dehydrogenase (IMPDH) and dihydrofolate reductase (DHFR). These pathways are crucial for nucleotide synthesis and cellular metabolism, making them attractive targets for anticancer therapies .
Antioxidative Properties
Antioxidative activity is another important aspect of the biological profile of benzamide derivatives. Compounds with hydroxyl and methoxy substituents have demonstrated enhanced antioxidative capacities compared to standard antioxidants like BHT (butylated hydroxytoluene). This property may contribute to their ability to prevent oxidative stress-related cellular damage, further supporting their potential in cancer therapy .
Case Studies
- MCF-7 Cell Line Study : In a comparative study involving various benzamide derivatives, compounds exhibiting hydroxyl and methoxy substitutions demonstrated significant antiproliferative effects against the MCF-7 cell line. The most active compounds had IC50 values as low as 1.2 µM, indicating a strong potential for therapeutic application in breast cancer treatment .
- Antioxidant Activity Evaluation : A series of novel hydroxy-substituted N-benzimidazole benzamide derivatives were assessed for their antioxidative properties using spectroscopic methods. The results indicated that these compounds could effectively scavenge free radicals and reduce oxidative stress in vitro, suggesting their utility in preventing oxidative damage in cells .
Scientific Research Applications
2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-5-methoxybenzamide is a complex organic compound with potential applications in medicinal chemistry. It falls under the category of brominated aromatic amides and contains a bromine atom, a methoxy group, and a thiophene moiety, which contribute to its unique properties and biological activities.
Synthesis
The synthesis of this compound typically involves several steps, with technical details regarding reaction conditions such as temperature, solvent choice, and catalysts being critical for optimizing yield and purity.
Structure and Properties
The molecular formula for this compound is C16H18BrNO3S, with a molecular weight of approximately 384.29 g/mol. The SMILES notation for the compound is COc1ccc(cc1Br)C(=O)NCC(C)(O)Cc1ccsc1.
This compound exhibits characteristics typical of organic compounds with halogenated aromatic systems. Chemically, it is stable under standard laboratory conditions but may be sensitive to light or moisture due to the presence of bromine and other functional groups. Its reactivity profile suggests potential for further derivatization in synthetic applications.
Comparison with Similar Compounds
5-Chloro-N-{2-Hydroxy-2-[(Thiophen-3-yl)methyl]propyl}-2-Methoxybenzamide
- Key Differences :
- Halogen substitution : Chlorine (Cl) at the 5-position vs. bromine (Br) at the 2-position.
- Methoxy position : 2-methoxy vs. 5-methoxy.
- Implications :
- Bromine’s larger atomic radius (1.85 Å vs. Cl: 0.99 Å) may enhance steric hindrance and lipophilicity, affecting membrane permeability and target binding .
- The 5-methoxy group in the target compound could alter electronic distribution on the benzamide ring, influencing reactivity and intermolecular interactions .
- Availability : The chloro analog is commercially available at 90% purity, priced between $402–$1,158 for 1–100 mg quantities .
(S)-N-(2-Bromo-6-Chlorophenyl)-4-(2-Cyano-3-Hydroxybut-2-Enamido)-5-Fluoro-2-((1,1,1-Trifluoropropan-2-yl)Oxy)Benzamide
- Key Differences: Additional substituents: Fluoro, trifluoropropoxy, and cyano groups. Complex side chain with a hydroxybut-2-enamido moiety.
- Implications: Fluorine and trifluoromethyl groups increase electronegativity and metabolic stability.
Polarity and Solubility Trends
Evidence from aliphatic chain studies suggests that increasing chain length (e.g., propyl vs. methyl/ethyl) elevates polarity . The hydroxypropyl group in the target compound likely confers higher polarity compared to analogs with shorter chains, improving aqueous solubility. For instance:
| Compound Type | Chain Length | Relative Polarity |
|---|---|---|
| Methyl hydroferulate | Methyl | Low |
| Ethyl guaiacol | Ethyl | Moderate |
| Target compound | Propyl | High |
| Propanol syringol | Propanol | Highest |
This trend implies the target compound may exhibit better solubility in polar solvents than its methyl/ethyl analogs, aiding formulation in pharmacological contexts .
Sulfur-Containing Moieties
The thiophene ring in the target compound contrasts with disulfide/trisulfide groups in essential oils (e.g., dimethyl disulfide, dipropyl trisulfide) . Thiophene’s aromaticity enables π-π interactions, while disulfides participate in redox reactions. This distinction suggests divergent reactivity profiles:
- Thiophene : Stabilizes charge transfer complexes.
- Disulfides : Prone to cleavage under reducing conditions.
Computational and Crystallographic Insights
Density-functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula, could model the target compound’s electronic structure, predicting charge distribution and reaction sites . Meanwhile, SHELX software suites enable precise determination of crystal structures, critical for comparing molecular conformations with analogs like the chloro derivative .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-5-methoxybenzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves sequential functionalization of the benzamide core. For example:
- Step 1 : Bromination and methoxy substitution on the benzoic acid precursor (e.g., using 5-bromo-2-methoxybenzoic acid as an intermediate, prepared via alkylation with iodomethane under basic conditions) .
- Step 2 : Coupling the acid to the hydroxypropyl-thiophene moiety via activation with reagents like SOCl₂ or EDCI, followed by nucleophilic substitution .
- Optimization : Reaction temperature, solvent polarity (e.g., THF/water mixtures), and catalyst selection (e.g., K₂CO₃ for deprotonation) significantly impact yields. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Identify the methoxy group (δ ~3.8 ppm for ¹H; δ ~55 ppm for ¹³C), bromine’s deshielding effect on aromatic protons, and hydroxypropyl-thiophene protons (δ ~1.5–2.5 ppm for propyl CH₂) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error tolerance.
- IR : Detect amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to explain regioselectivity in reactions (e.g., bromine’s electron-withdrawing effect) .
- Transition State Analysis : Model reaction pathways (e.g., amide bond formation) to identify kinetic barriers .
Q. What strategies are recommended for analyzing contradictory biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodology :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times). Use DMSO controls and reference inhibitors as in antibacterial studies targeting GroEL/ES .
- Meta-Analysis : Compare data across publications using statistical tools (e.g., ANOVA) to account for variables like solvent purity or enantiomeric impurities .
- Structural Validation : Confirm compound integrity via X-ray crystallography (SHELX software) or HPLC-MS post-assay .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Substituent Variation : Synthesize analogs with modified thiophene (e.g., thiophen-2-yl vs. thiophen-3-yl), bromine replacement (e.g., Cl, CF₃), or hydroxypropyl chain elongation .
- Biological Testing : Use high-throughput screening against target proteins (e.g., bacterial chaperones) and correlate activity with steric/electronic parameters (e.g., logP, polar surface area) .
- Data Integration : Apply QSAR models to predict bioactivity trends from molecular descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
